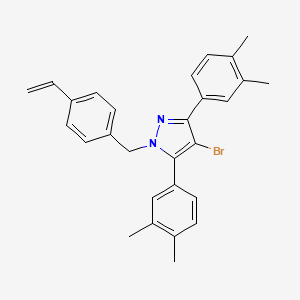![molecular formula C20H23N3O2S B10920098 N-benzyl-3-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzamide](/img/structure/B10920098.png)
N-benzyl-3-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a tetrahydro-2-furanylmethyl group, and a carbothioyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Tetrahydro-2-Furanylmethyl Group: This step involves the reaction of tetrahydrofuran with formaldehyde and an amine to form the tetrahydro-2-furanylmethyl group.
Attachment of the Carbothioyl Group: The carbothioyl group can be introduced through a reaction with thiourea in the presence of a base such as sodium hydroxide.
Final Assembly: The final step involves coupling the intermediate products through a condensation reaction to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitrobenzene, bromobenzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate the mechanisms of enzyme action or as a ligand in receptor binding studies.
Medicine
In medicine, N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the carbothioyl group can form covalent bonds with nucleophilic residues. The tetrahydro-2-furanylmethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-BENZYL-3-({[(METHYLAMINO)CARBOTHIOYL]AMINO)BENZAMIDE: Similar structure but with a methylamino group instead of tetrahydro-2-furanylmethyl.
N~1~-BENZYL-3-({[(ETHYLAMINO)CARBOTHIOYL]AMINO)BENZAMIDE: Similar structure but with an ethylamino group instead of tetrahydro-2-furanylmethyl.
Uniqueness
N~1~-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-benzyl-3-(oxolan-2-ylmethylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C20H23N3O2S/c24-19(21-13-15-6-2-1-3-7-15)16-8-4-9-17(12-16)23-20(26)22-14-18-10-5-11-25-18/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,21,24)(H2,22,23,26) |
InChI Key |
GHIOIWJQYXAKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920019.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-fluorothiophene-2-carboxamide](/img/structure/B10920025.png)
![4-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl benzoate](/img/structure/B10920035.png)
![N'-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10920038.png)
![4-[4-[(4-chlorophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10920048.png)
![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide](/img/structure/B10920050.png)
![3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10920057.png)
![1-(3-Methoxypropyl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea](/img/structure/B10920062.png)
![{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10920072.png)
![2-({(2E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10920076.png)
![1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10920085.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10920091.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10920094.png)
